molecular formula C7H13NO4 B1329647 (S)-dimethyl 2-aminopentanedioate CAS No. 6525-53-7

(S)-dimethyl 2-aminopentanedioate

Cat. No.: B1329647
CAS No.: 6525-53-7
M. Wt: 175.18 g/mol
InChI Key: YEJSPQZHMWGIGP-YFKPBYRVSA-N
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Description

(S)-Dimethyl 2-aminopentanedioate is a chiral compound with significant importance in various fields of chemistry and biochemistry. It is an ester derivative of 2-aminopentanedioic acid, commonly known as glutamic acid. This compound is characterized by its two ester functional groups and an amino group attached to a five-carbon backbone. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ®-counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-dimethyl 2-aminopentanedioate typically involves the esterification of (S)-2-aminopentanedioic acid. One common method is the Fischer esterification, where (S)-2-aminopentanedioic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the ester can be performed using techniques such as distillation and crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (S)-Dimethyl 2-aminopentanedioate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Dimethyl 2-aminopentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to amino acid metabolism and enzyme kinetics.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors or enzymes.

    Industry: The compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (S)-dimethyl 2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis to release the active (S)-2-aminopentanedioic acid, which can participate in various metabolic pathways. The compound’s chiral nature allows it to interact selectively with chiral receptors, leading to specific biological effects.

Comparison with Similar Compounds

    ®-Dimethyl 2-aminopentanedioate: The enantiomer of (S)-dimethyl 2-aminopentanedioate with different biological activities.

    Dimethyl 2-aminopentanedioate: The racemic mixture containing both (S)- and ®-enantiomers.

    Monosodium glutamate: The sodium salt of 2-aminopentanedioic acid, commonly used as a flavor enhancer.

Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct biological properties compared to its ®-enantiomer and racemic mixture. This chiral specificity is crucial in applications where enantiomeric purity is essential, such as in pharmaceutical synthesis and biochemical studies.

Properties

IUPAC Name

dimethyl (2S)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSPQZHMWGIGP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215570
Record name Glutamic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6525-53-7
Record name Dimethyl glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6525-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid dimethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYL L-GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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